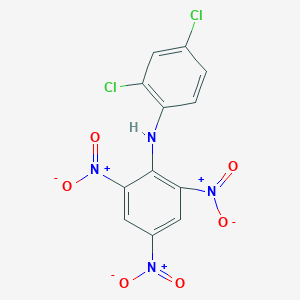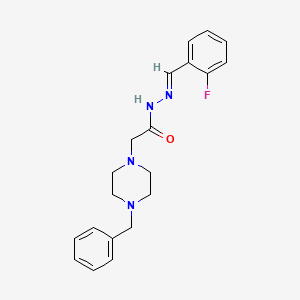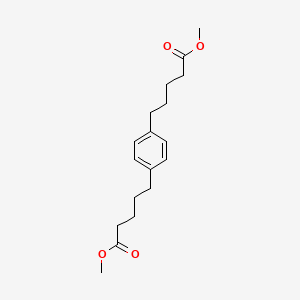![molecular formula C18H20O2S2 B11968945 1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]- CAS No. 50766-69-3](/img/structure/B11968945.png)
1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]- is an organic compound with the molecular formula C18H20O2S2. It is a derivative of 1,3-dithiane, a heterocyclic compound containing two sulfur atoms. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dithiane derivatives are typically synthesized through the reaction of 1,3-propanedithiol with aldehydes or ketones. For 1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]-, the synthesis involves the reaction of 1,3-propanedithiol with 3-methoxy-4-(phenylmethoxy)benzaldehyde under acidic conditions to form the dithiane ring .
Industrial Production Methods: Industrial production methods for 1,3-dithiane derivatives often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may include additional purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dithiane ring can be reduced to form the corresponding thiol or hydrocarbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as organolithium or Grignard reagents are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or hydrocarbons.
Substitution: Various substituted dithiane derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through the Corey-Seebach reaction.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]- involves the formation of carbon-carbon bonds through nucleophilic addition reactions. The dithiane ring acts as a nucleophile, attacking electrophilic carbon atoms in aldehydes or ketones to form new carbon-carbon bonds. This process is facilitated by the presence of the sulfur atoms, which stabilize the negative charge on the carbon atom adjacent to the sulfur .
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiane: The parent compound, used as a carbonyl protecting group and in umpolung reactions.
2-Phenyl-1,3-dithiane: A derivative used in the preparation of benzaldehyde derivatives.
1,4-Dithiane: A similar compound with different reactivity and applications.
Uniqueness: 1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]- is unique due to the presence of the methoxy and phenylmethoxy groups, which provide additional functionalization and reactivity. These groups can participate in further chemical reactions, making this compound a versatile building block in organic synthesis .
Eigenschaften
CAS-Nummer |
50766-69-3 |
|---|---|
Molekularformel |
C18H20O2S2 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
2-(3-methoxy-4-phenylmethoxyphenyl)-1,3-dithiane |
InChI |
InChI=1S/C18H20O2S2/c1-19-17-12-15(18-21-10-5-11-22-18)8-9-16(17)20-13-14-6-3-2-4-7-14/h2-4,6-9,12,18H,5,10-11,13H2,1H3 |
InChI-Schlüssel |
RFHQMIDUVXKSTF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2SCCCS2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-1-benzyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11968862.png)


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11968873.png)
![4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968874.png)

![2,6-Diphenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B11968899.png)
![4-Bromo-2-[({2-[(5-bromo-2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol](/img/structure/B11968903.png)
![4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid](/img/structure/B11968912.png)

![(2E)-2-[4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11968918.png)
![Bis(2-methoxyethyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11968922.png)


